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Introduction

Mutations that lead to the skipping of exon 14 in the Mesenchymal-Epithelial Transition (MET)
proto-oncogene (METex14) are recognized as key oncogenic drivers in a subset of non-small
cell lung cancers (NSCLC) and other solid tumors. This alteration results in the production of a
MET receptor that is resistant to normal degradation, leading to its accumulation and
constitutive activation of downstream signaling pathways that promote tumor cell proliferation,
survival, and invasion. Elzovantinib (TPX-0022) is a novel, orally available, multi-targeted
tyrosine kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and CSF1R.
This technical guide provides an in-depth overview of the preclinical and clinical activity of
elzovantinib in the context of MET exon 14 skipping mutations.

Mechanism of Action and Preclinical Rationale

Elzovantinib is a potent inhibitor of the MET receptor tyrosine kinase. In cancers harboring
MET exon 14 skipping mutations, the juxtamembrane domain of the MET protein, which is
critical for its CBL-mediated ubiquitination and subsequent degradation, is lost. This leads to
increased stability and prolonged activation of the MET receptor, driving oncogenesis through
downstream pathways such as the RAS-MAPK and PI3K-AKT signaling cascades.[1]
Elzovantinib, by targeting the ATP-binding site of the MET kinase, aims to abrogate this
aberrant signaling.
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Furthermore, elzovantinib's concurrent inhibition of SRC, a key downstream effector of MET,
and CSF1R, a modulator of tumor-associated macrophages, provides a multi-pronged
approach to overcoming resistance and enhancing the durability of response.[2][3]

Clinical Activity: The SHIELD-1 Trial

The primary clinical evidence for elzovantinib's activity in MET exon 14 skipping mutations
comes from the Phase 1 SHIELD-1 trial (NCT03993873), a first-in-human, open-label study
evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of elzovantinib in
patients with advanced solid tumors harboring genetic alterations in MET.[2][4]

Patient Population and Efficacy

As of a data cutoff in May 2021, the SHIELD-1 trial had enrolled 52 patients, including 30 with
NSCLC. Of the NSCLC patients, 20 harbored MET exon 14 skipping mutations.[2]

While specific efficacy data for the entire cohort of 20 NSCLC patients with MET exon 14
skipping mutations has not been detailed in available preliminary reports, data from a subset of
MET TKI-naive NSCLC patients provides early encouraging signals. In a group of 11 MET TKI-
naive NSCLC patients with various MET alterations, the confirmed objective response rate
(cORR) was 36%.[5] Notably, one of the four responders in this group had a MET exon 14
skipping mutation and experienced a durable response lasting over 15 months.[5]

Data for MET TKI-pretreated NSCLC patients, a heavily pretreated population, showed that 7
out of 13 patients achieved stable disease as their best response, resulting in a clinical benefit
rate of 54%.[6]

Table 1: Preliminary Efficacy of Elzovantinib in MET TKI-Naive NSCLC Patients from the
SHIELD-1 Trial
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Confirmed
Patient Subgroup Number of Patients Objective Notes

Response Rate

(cORR)

One responder had a

MET TKI-Naive MET exon 14 skipping
NSCLC (with various 11 36% (4/11) mutation with a
MET alterations) response duration of

15+ months.

Data is based on preliminary reports and is subject to change with further follow-up.

Safety and Tolerability

Preliminary safety data from the SHIELD-1 trial, encompassing all 52 enrolled patients, indicate
that elzovantinib is generally well-tolerated.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAES) in the SHIELD-1 Trial
(All Patients)

Adverse Event Frequency
Dizziness 55%
Lipase Increased 32%
Fatigue 32%
Amylase Increased 27%
Nausea 27%
Vomiting 27%
Constipation 23%
Anemia 23%
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Most TEAEs were Grade 1 or 2.[7] The maximum tolerated dose had not been determined at
the time of the data cutoff, with one dose-limiting toxicity of Grade 2 dizziness reported at the
120 mg once-daily dose.[7]

Experimental Protocols
Cell Viability Assay

To assess the anti-proliferative activity of elzovantinib on cancer cells harboring MET exon 14
skipping mutations, a colorimetric cell viability assay such as the MTT or a growth in low
attachment (GILA) assay can be employed.[8]

Protocol Outline:

o Cell Seeding: Plate cancer cell lines with known MET exon 14 skipping mutations in 96-well
plates at an appropriate density and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of elzovantinib or a vehicle
control (e.g., DMSO).

 Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell
culture conditions.

o Reagent Addition: Add MTT reagent to each well and incubate to allow for the formation of
formazan crystals.

o Solubilization: Solubilize the formazan crystals with a solubilization buffer.

o Data Acquisition: Measure the absorbance at a specific wavelength using a microplate
reader.

e Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the
percentage of cell viability against the log concentration of elzovantinib.

Western Blot for Phospho-MET

To confirm the inhibitory effect of elzovantinib on MET signaling, Western blotting for the
phosphorylated form of MET (p-MET) is a crucial experiment.
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Protocol Outline:

o Cell Lysis: Treat MET exon 14 skipping-mutant cancer cells with elzovantinib or a vehicle
control for a specified time, then lyse the cells in a buffer containing protease and
phosphatase inhibitors to preserve protein phosphorylation.

e Protein Quantification: Determine the protein concentration of each lysate using a standard
method like the BCA assay.

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

» Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

» Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to
prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

e Analysis: Quantify the band intensities to determine the relative levels of p-MET in treated
versus untreated cells. A total MET antibody should be used as a loading control.

In Vivo Xenograft Model

To evaluate the in vivo anti-tumor efficacy of elzovantinib, a patient-derived xenograft (PDX) or
cell line-derived xenograft (CDX) model with a MET exon 14 skipping mutation can be utilized.

Protocol Outline:

e Tumor Implantation: Subcutaneously implant tumor fragments from a MET exon 14 skipping-
positive PDX or a suspension of a relevant cancer cell line into immunocompromised mice.
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e Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a
predetermined size, randomize the mice into treatment and control groups.

e Drug Administration: Administer elzovantinib orally to the treatment group at a specified
dose and schedule, while the control group receives a vehicle.

e Tumor Measurement: Measure tumor volume regularly using calipers.

e Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor
volume or signs of toxicity).

o Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth
inhibition. At the end of the study, tumors can be harvested for pharmacodynamic analysis
(e.g., Western blot for p-MET).

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: MET Signaling in Wild-Type vs. Exon 14 Skipping and Elzovantinib’'s Mechanism.
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Caption: Elzovantinib's Preclinical to Clinical Development Workflow.

Conclusion

Elzovantinib has demonstrated promising preliminary anti-tumor activity in patients with
advanced solid tumors harboring MET exon 14 skipping mutations, particularly in the MET TKI-
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naive NSCLC population. Its mechanism of action, targeting not only the aberrantly activated
MET receptor but also key downstream and microenvironment modulators, provides a strong
rationale for its continued development. The safety profile observed in the SHIELD-1 trial
appears manageable. Further data from this ongoing trial, especially with a specific focus on
the MET exon 14 skipping cohort, are eagerly awaited to fully elucidate the clinical potential of
elzovantinib in this patient population. The preclinical and clinical data to date support
elzovantinib as a potentially valuable therapeutic option for patients with MET exon 14
skipping-driven cancers.
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skipping-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b2457233#elzovantinib-activity-in-met-exon-14-skipping-mutations
https://www.benchchem.com/product/b2457233#elzovantinib-activity-in-met-exon-14-skipping-mutations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2457233?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2457233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

